TMPyP4 tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

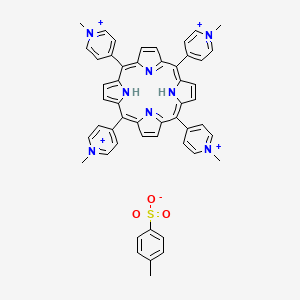

C51H45N8O3S+3 |

|---|---|

Molecular Weight |

850.0 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H37N8.C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);2-5H,1H3,(H,8,9,10)/q+3; |

InChI Key |

LZWDWCBCNUIVSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of TMPyP4 Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of TMPyP4 tosylate, a widely studied cationic porphyrin. The information is curated for researchers, scientists, and professionals in drug development who are interested in its potential as a therapeutic agent, particularly in oncology. This document details its structural and physicochemical characteristics, biological activities, and the experimental protocols used to evaluate its function.

General and Physicochemical Properties

This compound, with the formal name 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate), is a synthetic, cationic porphyrin.[1] It is typically supplied as a crystalline solid.[1][2] The presence of four positively charged methylpyridinium groups confers its cationic nature and influences its interaction with biological macromolecules.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 36951-72-1 | [2][3] |

| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ | [3][4] |

| C₄₄H₃₈N₈ • 4C₇H₇O₃S | [1][2][5] | |

| Molecular Weight | 1363.6 g/mol | [2][3] |

| Appearance | Crystalline solid | [1][2][3] |

| Purity | ≥94% | [2] |

| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [1][2][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Soluble to 50 mM | [4] |

| Soluble to 100 mM | ||

| ≥55.56 mg/mL | [3] | |

| 6.2 mg/mL (requires sonication) | [6] | |

| PBS (pH 7.2) | Approximately 10 mg/mL | [1][2] |

| DMSO | ≥2.68 mg/mL (with gentle warming and sonication) | [3] |

| 10 mg/mL (requires sonication) | [6] | |

| Ethanol | Insoluble | [3] |

Table 3: Spectral and Storage Properties of this compound

| Property | Value | References |

| UV/Vis λmax | 219, 261, 423 nm | [1][2] |

| 421 nm | [4] | |

| Storage Temperature | -20°C | [1][2][3] |

| +4°C | [4] | |

| Stability | ≥ 4 years at -20°C | [1][2] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a G-quadruplex stabilizer and a telomerase inhibitor.[] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization, particularly in telomeres and oncogene promoter regions, can interfere with key cellular processes.

The primary mechanism of action involves the binding of TMPyP4 to G-quadruplex DNA structures.[8] This interaction stabilizes the G-quadruplex, which in turn inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and overexpressed in the majority of cancer cells.[9][10] The inhibition of telomerase leads to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis.[11]

Furthermore, TMPyP4 has been shown to down-regulate the expression of the c-MYC oncogene, which itself contains a G-quadruplex-forming sequence in its promoter region.[12] Since c-MYC is a transcriptional regulator of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, this provides a dual mechanism for telomerase inhibition.[12] The compound also exhibits acetylcholinesterase inhibitory activity at higher concentrations.[2][13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. TMPYP | 36951-72-1 [chemicalbook.com]

- 5. TMPyP4 (tosylate) | CAS 36951-72-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. This compound | CAS:36951-72-1 | Inhibitor of human telomerase | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of G-quadruplex-interactive agents to distinct G-quadruplexes induces different biological effects in MiaPaCa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMPyP4 Tosylate for Telomerase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TMPyP4 tosylate, a cationic porphyrin investigated for its potent telomerase inhibition activity. It delves into the core mechanism of action, which involves the stabilization of G-quadruplex structures in telomeric DNA, thereby sterically hindering telomerase function. This document summarizes key quantitative data on its efficacy, details essential experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize this compound in telomerase inhibition research and anticancer drug discovery.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in approximately 90% of cancer cells.[1] This makes it a prime target for anticancer therapies. One promising strategy is the stabilization of G-quadruplexes (G4s), which are secondary structures formed in guanine-rich DNA sequences, such as those found at the ends of telomeres. The formation and stabilization of these structures can effectively block the access of telomerase to the telomeric overhang, leading to telomere shortening, cell cycle arrest, and apoptosis.

TMPyP4 (5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin) is a well-characterized G-quadruplex ligand that has demonstrated significant telomerase inhibitory effects.[2][3] Its tosylate salt form is commonly used in research due to its solubility and stability. This guide will provide an in-depth look at the technical aspects of using this compound for telomerase inhibition studies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate) | [4] |

| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [5] |

| CAS Number | 36951-72-1 | [4][5] |

| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ | [4] |

| Molecular Weight | 1363.6 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥95% | [4][5] |

| Solubility | Soluble to 50 mM in water | [4][6] |

| Storage | Store at +4°C | [4] |

| Stability | ≥4 years at -20°C | [5] |

| UV/Vis (λmax) | 219, 261, 423 nm | [5] |

Mechanism of Action

The primary mechanism by which TMPyP4 inhibits telomerase is through its high affinity for and stabilization of G-quadruplex structures at the 3' overhang of telomeres.[2][4] This interaction physically obstructs the telomerase enzyme from binding to its substrate, thereby preventing telomere elongation.[7]

Beyond direct steric hindrance, TMPyP4 has been shown to downregulate the expression of key genes involved in telomerase activity and cell proliferation. Specifically, it can stabilize the G-quadruplex structure in the promoter region of the c-MYC oncogene, leading to the transcriptional repression of c-MYC.[2][3][8] Since c-MYC is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, its downregulation by TMPyP4 leads to a decrease in hTERT levels and, consequently, reduced telomerase activity.[2][7]

Furthermore, TMPyP4 has been reported to activate the p38 MAPK signaling pathway in some cancer cells, which can contribute to its pro-apoptotic effects.[9]

Quantitative Data on the Effects of TMPyP4

The efficacy of TMPyP4 has been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

IC₅₀ Values for Telomerase Inhibition and Cytotoxicity

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| Human Telomerase | In vitro | 6.5 µM | |

| Human Cervical Cancer | MTT Assay | 16.35 µM | [9] |

| Various Cancer Cell Lines | Cytotoxicity | 0.0975 - 3.97 µM (as Fe-TMPP) | [10] |

| Multiple Myeloma | Telomerase Inhibition | ≥5 µM (for 90% inhibition) | [11] |

Effects on Apoptosis and Cell Cycle

| Cell Line | Concentration | Duration | Effect | Reference |

| Human Cervical Cancer | 1, 5, 10, 20 µM | 24 h | 9.0, 15.0, 36, 55.0% apoptosis, respectively | [9] |

| A549 (Lung Cancer) | 2.0 µM | 3 days | ~23% apoptosis | [12] |

| U2OS (Osteosarcoma) | 2.0 µM | 3 days | 33% apoptosis | [12] |

| Colorectal Cancer | 4 µM or 8 µM | 48 h | Significant increase in apoptosis | [13] |

| Colorectal Cancer | Not specified | 24 h | G2/M phase cell cycle arrest | [13] |

| LC-HK2 (NSCLC) | 5 µM | 72 h | Increased G0/G1 phase, decreased S phase | [7] |

| RPE-1 (hTERT-immortalized) | 5 µM | 72 h | Increased G0/G1 phase, decreased S phase | [7] |

| HOS (Osteosarcoma) | Not specified | Not specified | >17% apoptosis | [14] |

| Saos-2 (Osteosarcoma) | Not specified | Not specified | >17% apoptosis | [14] |

| U2OS (Osteosarcoma) | Not specified | Not specified | 22.6% apoptosis | [14] |

Effects on Telomere Length and Telomerase Activity

| Cell Line | Concentration | Duration | Effect | Reference |

| Myeloma Cell Lines | 1-5 µM | Not specified | Telomere shortening | [4] |

| LC-HK2 (NSCLC) | 5 µM | 72 h | Telomerase activity reduced to 0.74 (relative to control) | [7] |

| RPE-1 (hTERT-immortalized) | 5 µM | 72 h | Telomerase activity reduced to 0.81 (relative to control) | [7] |

| U266, ARH77, ARD (Myeloma) | 10 µM | 7 days | ≥90% inhibition of telomerase activity | [11] |

| HOS (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |

| Saos-2 (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |

| MG-63 (Osteosarcoma) | Not specified | Not specified | Significant telomere shortening | [14] |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in telomerase inhibition studies using TMPyP4.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

Cells of interest

-

This compound stock solution (e.g., 1 mM in water)

-

TRAP assay kit (commercial kits are recommended for consistency)

-

CHAPS lysis buffer

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX reverse primer

-

dNTPs

-

Taq polymerase

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

-

Telomerase Reaction:

-

In a PCR tube, combine the cell extract, TRAP buffer, dNTPs, TS primer, and the desired concentration of this compound.

-

Include a no-TMPyP4 control and a heat-inactivated extract control.

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.

-

-

PCR Amplification:

-

Add the ACX reverse primer and Taq polymerase to the reaction mixture.

-

Perform PCR with the following cycles:

-

Initial denaturation at 95°C for 2 minutes.

-

25-30 cycles of:

-

95°C for 30 seconds

-

50-60°C for 30 seconds

-

72°C for 1 minute

-

-

Final extension at 72°C for 5 minutes.

-

-

-

Detection:

-

Run the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a suitable DNA dye and visualize the characteristic DNA ladder.

-

Quantify the band intensities to determine the relative telomerase activity.

-

G-Quadruplex Stability Assay (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformation of DNA and the stabilizing effect of ligands like TMPyP4 on G-quadruplex structures.[15][16][17][18][19]

Materials:

-

Oligonucleotide capable of forming a G-quadruplex (e.g., human telomeric repeat sequence 5'-AGGG(TTAGGG)₃-3')

-

This compound

-

Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

-

CD spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation:

-

Dissolve the oligonucleotide in the buffer to a final concentration of ~5 µM.

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.

-

Prepare a series of samples with a fixed oligonucleotide concentration and increasing concentrations of this compound.

-

-

CD Spectra Acquisition:

-

Record the CD spectra of each sample from 320 nm to 220 nm at a constant temperature (e.g., 25°C).

-

A characteristic positive peak around 260 nm and a negative peak around 240 nm indicate a parallel G-quadruplex, while a positive peak around 295 nm is characteristic of an antiparallel structure.[17]

-

-

Thermal Denaturation:

-

To determine the melting temperature (Tm), monitor the CD signal at a characteristic wavelength (e.g., 265 nm or 295 nm) while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).

-

The Tm is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of TMPyP4 indicates stabilization of the G-quadruplex.[16]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22]

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Include untreated control wells.

-

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion

This compound is a valuable tool for studying telomerase inhibition and its downstream effects on cancer cells. Its mechanism of action, centered on the stabilization of G-quadruplex structures, offers a targeted approach to disrupting telomere maintenance. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of TMPyP4 and other G-quadruplex stabilizing agents. As with any experimental work, careful optimization of protocols for specific cell lines and experimental conditions is paramount for achieving robust and reproducible results. Further research into the broader cellular effects and in vivo efficacy of TMPyP4 will continue to shape its potential as a component of future anticancer strategies.

References

- 1. scielo.br [scielo.br]

- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Telomerase Inhibitors: R&D Systems [rndsystems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | Telomerase | Tocris Bioscience [tocris.com]

- 7. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.azregents.edu [experts.azregents.edu]

- 12. researchgate.net [researchgate.net]

- 13. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor effects of telomerase inhibitor TMPyP4 in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Guide to the Photophysical Properties of TMPyP4 for Researchers and Drug Development Professionals

Introduction: The cationic porphyrin meso-tetra(4-N-methylpyridyl)porphine, commonly known as TMPyP4, is a versatile photosensitizer with significant applications in photodynamic therapy (PDT) and as a G-quadruplex DNA stabilizing agent. Its efficacy in these roles is intrinsically linked to its photophysical properties, which govern its ability to absorb light, generate reactive oxygen species, and interact with biological targets. This technical guide provides a comprehensive overview of the core photophysical characteristics of TMPyP4, detailed experimental protocols for their measurement, and a visualization of the key processes and pathways involved.

Core Photophysical Properties of TMPyP4

The photophysical behavior of TMPyP4 is characterized by its strong absorption in the visible region, fluorescence emission, and efficient generation of singlet oxygen upon photoexcitation. These properties are highly sensitive to the molecule's immediate environment, including solvent polarity and binding to macromolecules such as DNA.

Data Presentation: A Tabular Summary of Photophysical Parameters

The following tables summarize the key quantitative photophysical data for TMPyP4 under various conditions, providing a valuable resource for experimental design and data interpretation.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 2.26 x 10⁵ M⁻¹ cm⁻¹ | Aqueous solution, at Soret band maximum (~424 nm) | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 ± 0.04 | Not specified | [2] |

Table 1: Molar Extinction Coefficient and Singlet Oxygen Quantum Yield of TMPyP4.

| Condition | Soret Band (λ_max,abs) (nm) | Q-bands (λ_max,abs) (nm) | Emission Maximum (λ_max,em) (nm) | Reference |

| Aqueous Buffer | 422 - 424 | ~520, 555, 580, 640 | 660, 720 | [1][3][4] |

| Bound to G-Quadruplex DNA | 434 - 446 (red-shifted) | Changes in intensity and position | Emission quenched or shifted | [1][3][4] |

| Ethanol | Not specified | Not specified | Emission properties differ from aqueous solution | [5] |

Table 2: Absorption and Emission Maxima of TMPyP4 in Different Environments. A red shift in the Soret band and hypochromicity are indicative of TMPyP4 binding to G-quadruplex DNA.[4] The fluorescence of TMPyP4 is significantly quenched by guanine residues in DNA.[5]

| Parameter | Value/Description | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | Generally low, sensitive to environment. Quenched by guanine. | Varies with solvent and binding to DNA. | [5] |

| Fluorescence Lifetime (τf) | Multi-exponential decay, especially when bound to DNA. Components can range from picoseconds to several nanoseconds. | Dependent on the specific binding mode and environment. | [6][7][8] |

Table 3: Fluorescence Quantum Yield and Lifetime of TMPyP4. The complex fluorescence decay kinetics of TMPyP4 when interacting with G-quadruplexes suggest multiple binding modes.[6][8]

Key Photophysical Processes and Pathways

The photophysical and photochemical processes of TMPyP4 can be visually represented to better understand their sequence and interplay.

Jablonski Diagram of TMPyP4

The Jablonski diagram illustrates the electronic transitions that occur in TMPyP4 upon absorption of light, leading to fluorescence, intersystem crossing, and ultimately the generation of singlet oxygen.

Caption: Jablonski diagram illustrating the photophysical pathways of TMPyP4.

Experimental Protocols

Accurate characterization of the photophysical properties of TMPyP4 requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and the molar extinction coefficient of TMPyP4.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of TMPyP4 in a suitable solvent (e.g., ultrapure water or a specific buffer) of a precisely known concentration.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the cuvettes filled with the solvent.

-

Measurement: Record the absorption spectrum of a diluted TMPyP4 solution (typically in the micromolar range to ensure absorbance is within the linear range of the instrument, usually below 1.0) over a wavelength range of approximately 350-750 nm.[1][9]

-

Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at the Soret band maximum, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of TMPyP4.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TMPyP4 with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

-

Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., the Soret band). Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 600-800 nm).[3]

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectra of both the TMPyP4 sample and a standard with a known quantum yield (e.g., a well-characterized porphyrin standard) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: A generalized experimental workflow for photophysical characterization.

Signaling Pathways in TMPyP4-Mediated Photodynamic Therapy

The anticancer effects of TMPyP4-mediated PDT are primarily driven by the generation of singlet oxygen, which induces cellular damage and triggers specific signaling pathways leading to cell death.

Apoptosis and Cell Cycle Arrest

Upon photoactivation, TMPyP4 generates reactive oxygen species (ROS), which can induce oxidative stress and damage to cellular components. This leads to the activation of cell death pathways, predominantly apoptosis, and can also cause cell cycle arrest, preventing cancer cell proliferation.

Caption: Signaling pathways induced by TMPyP4-PDT.

TMPyP4-mediated PDT has been shown to induce cell cycle arrest, particularly in the G2/M or M phase.[10][11] This is often a consequence of DNA damage, which activates cellular checkpoints to halt cell division. Furthermore, the generated ROS can activate stress-activated protein kinase pathways, such as the p38 MAPK pathway, which in turn can trigger the caspase cascade, leading to programmed cell death or apoptosis.[12][13] The induction of apoptosis is a key mechanism for the therapeutic efficacy of TMPyP4 in cancer treatment.[13][14][15]

References

- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 10. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of TMPyP4 Tosylate with Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-quadruplex, a non-canonical secondary structure of nucleic acids, has emerged as a significant target in drug discovery, particularly in the context of anticancer and antiviral therapies. These four-stranded structures, formed in guanine-rich sequences, are implicated in crucial cellular processes such as telomere maintenance, gene regulation, and DNA replication. The cationic porphyrin, 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to bind and stabilize G-quadruplex DNA. Its tosylate salt form is frequently utilized in these investigations. This technical guide provides an in-depth overview of the binding affinity of TMPyP4 tosylate to quadruplex DNA, detailing quantitative binding data, experimental methodologies, and the molecular consequences of this interaction.

Quantitative Binding Affinity of TMPyP4 to G-Quadruplex DNA

The binding of TMPyP4 to G-quadruplex DNA is a complex process influenced by the specific G-quadruplex topology (e.g., parallel, antiparallel, hybrid), the ionic conditions of the buffer, and the presence of flanking sequences. Multiple biophysical techniques have been employed to quantify this interaction, revealing a high affinity of TMPyP4 for various G-quadruplex structures. The binding is often characterized by multiple binding events with distinct affinities, suggesting different modes of interaction.

| G-Quadruplex Sequence/Source | Topology | Method | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Stoichiometry (TMPyP4:Quadruplex) | Reference |

| Human Telomeric (AG3(T2AG3)3) | Antiparallel/Parallel Hybrid | Absorption Titration | Ka1 = 4.42 x 108, Ka2 = 1.07 x 106 | - | 2:1 | [1] |

| Human Telomeric (AG3(T2AG3)3) | Parallel (in 40% PEG) | Absorption Titration | Ka1 = 2.26 x 108, Ka2 = 8.67 x 105 | - | 2:1 | [1] |

| Bcl-2 Promoter Mutant (3:7:1 loop) | Mixed Parallel/Antiparallel | Isothermal Titration Calorimetry (ITC) | Ka1 ≈ 1 x 107, Ka2 ≈ 1 x 105 | - | 4:1 (2 high affinity, 2 low affinity) | [2] |

| c-MYC Promoter | Parallel | - | - | Kd ≈ 200 nM | - | [3] |

| Telomeric G-quadruplex-Duplex Hybrid | - | Molecular Dynamics (MM-GBSA) | Binding Energy: -96.2 ± 6.8 kcal/mol (interface binding) | - | - | [4] |

Note: The binding affinities can vary significantly depending on the experimental conditions (e.g., salt concentration, pH, temperature). The data presented here is for comparative purposes.

Experimental Protocols for Determining Binding Affinity

A variety of sophisticated biophysical techniques are utilized to characterize the interaction between TMPyP4 and G-quadruplex DNA. Each method provides unique insights into the binding affinity, stoichiometry, and mode of interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (TMPyP4) to a macromolecule (G-quadruplex DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Detailed Methodology:

-

Sample Preparation: A solution of the G-quadruplex forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) and annealed by heating to 95°C followed by slow cooling to room temperature to ensure proper folding. The concentration of the DNA is determined by UV absorbance at 260 nm. A solution of this compound is prepared in the same buffer.

-

ITC Experiment: The G-quadruplex DNA solution is placed in the sample cell of the calorimeter, and the TMPyP4 solution is loaded into the injection syringe.

-

Titration: A series of small injections of the TMPyP4 solution are made into the DNA solution while the heat released or absorbed is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of TMPyP4 to DNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a multiple-independent-site model) to determine the thermodynamic parameters.[2]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a widely used method to monitor the binding of TMPyP4 to G-quadruplex DNA. The interaction leads to characteristic changes in the Soret band of the porphyrin (around 420-440 nm), typically a bathochromic shift (red shift) and significant hypochromicity.

Detailed Methodology:

-

Sample Preparation: A solution of TMPyP4 of known concentration is prepared in the desired buffer. A stock solution of the folded G-quadruplex DNA is also prepared in the same buffer.

-

Titration: Aliquots of the G-quadruplex DNA solution are incrementally added to the TMPyP4 solution in a cuvette.

-

Spectral Measurement: After each addition and equilibration, the UV-Vis spectrum is recorded.

-

Data Analysis: The changes in absorbance at the Soret band maximum are plotted against the concentration of the DNA. The binding constant can be determined by fitting the data to a binding equation. A Job plot analysis, where the mole fraction of TMPyP4 is varied while keeping the total concentration constant, can be used to determine the binding stoichiometry.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that depend on their topology. The binding of TMPyP4 can induce changes in the CD spectrum, providing information about alterations in the G-quadruplex structure and the mode of interaction.

Detailed Methodology:

-

Sample Preparation: A solution of the folded G-quadruplex DNA is prepared in a suitable buffer.

-

Titration: A concentrated solution of TMPyP4 is titrated into the DNA solution.

-

Spectral Measurement: CD spectra are recorded over a relevant wavelength range (typically 220-320 nm) after each addition of TMPyP4.

-

Data Analysis: Changes in the CD signal at characteristic wavelengths are monitored. For example, an increase in the peak at 263 nm is indicative of a parallel G-quadruplex structure.[5] The interaction can also be studied by monitoring the melting temperature (Tm) of the G-quadruplex in the absence and presence of TMPyP4. An increase in Tm indicates stabilization of the structure by the ligand.[6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a sensitive technique that allows for the direct observation of non-covalent complexes between TMPyP4 and G-quadruplex DNA in the gas phase. It can be used to determine the stoichiometry of the complex and to compare the relative binding affinities of different ligands or different G-quadruplex structures.

Detailed Methodology:

-

Sample Preparation: Solutions of the G-quadruplex DNA and TMPyP4 are prepared in a volatile buffer, such as ammonium acetate, to facilitate ionization.

-

ESI-MS Analysis: The mixed solution is infused into the mass spectrometer. The gentle nature of the electrospray ionization process preserves the non-covalent complexes.

-

Data Analysis: The mass-to-charge ratios of the detected ions are analyzed to identify the free G-quadruplex, free TMPyP4, and the various TMPyP4-quadruplex complexes. The relative intensities of the peaks corresponding to the bound and unbound species can be used to estimate the relative binding affinity.[7]

Molecular Consequences and Signaling Pathways

The binding of TMPyP4 to G-quadruplexes has significant biological implications, primarily through the stabilization of these structures, which can interfere with key cellular processes.

Telomerase Inhibition

Telomeres, the protective caps at the ends of chromosomes, contain G-rich sequences that can form G-quadruplexes. The enzyme telomerase is responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells. TMPyP4 can bind to and stabilize the G-quadruplex structures in telomeres, which in turn inhibits the activity of telomerase. This mechanism is a promising avenue for anticancer drug development.[8]

Regulation of Gene Expression

G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, such as c-MYC. The formation of a G-quadruplex in a promoter can act as a transcriptional repressor. By binding to and stabilizing these promoter G-quadruplexes, TMPyP4 can down-regulate the expression of the corresponding oncogene, leading to an anti-proliferative effect in cancer cells.[9][10]

Conclusion

This compound is a high-affinity G-quadruplex binding ligand with complex binding modes that are dependent on the specific quadruplex structure and experimental conditions. A variety of robust biophysical methods are available to precisely quantify its binding affinity and elucidate the thermodynamic and structural aspects of the interaction. The stabilization of G-quadruplexes in telomeres and gene promoter regions by TMPyP4 provides a powerful mechanism for inhibiting telomerase and down-regulating oncogene expression, highlighting its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug development aimed at targeting G-quadruplex DNA. Further research into the selectivity of TMPyP4 for different G-quadruplex topologies and its in vivo efficacy will be crucial for its translation into clinical applications.

References

- 1. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dawn of a G-Quadruplex Ligand: An In-Depth Technical Guide to the Early Research and Discovery of TMPyP4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid structures as therapeutic targets has evolved significantly beyond the canonical double helix. Among the most compelling of these alternative structures are G-quadruplexes (G4s), four-stranded arrangements of guanine-rich sequences that are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. The discovery of small molecules that can selectively bind to and modulate the stability of these structures has opened new avenues for drug development. This technical guide delves into the early research and discovery of one of the most studied G-quadruplex ligands: 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4. We will explore the initial characterization of its binding properties, the experimental methodologies that were pivotal in its early assessment, and the quantitative data that laid the foundation for its extensive use as a tool in G-quadruplex research.

Core Discovery and Characterization

TMPyP4, a cationic porphyrin, was initially investigated for its ability to interact with DNA. Its planar aromatic core and positively charged pyridinium groups suggested a propensity for binding to the negatively charged phosphate backbone of nucleic acids. Early studies quickly revealed its remarkable affinity for G-quadruplex structures, often surpassing its interaction with duplex DNA. This discovery was significant, as it provided a chemical tool to probe the existence and functional relevance of G-quadruplexes in biological systems. The binding of TMPyP4 to G-quadruplexes was found to induce conformational changes and, in many cases, enhance the thermal stability of the G4 structure, thereby inhibiting the activity of enzymes that process these sequences, such as telomerase. However, the precise nature of its binding has been a subject of considerable investigation, with evidence supporting various modes of interaction, including intercalation between G-tetrads, end-stacking on the terminal G-quartets, and groove binding. Interestingly, some studies have also reported a destabilizing effect of TMPyP4 on certain G-quadruplex structures, highlighting the nuanced and context-dependent nature of its interactions.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from early key studies on the interaction of TMPyP4 with various G-quadruplex-forming DNA sequences. These data were instrumental in establishing the binding affinity, stoichiometry, and thermodynamic profile of this seminal G-quadruplex ligand.

Table 1: UV-Visible Spectroscopy Data for TMPyP4 Interaction with G-Quadruplex DNA

| G-Quadruplex Sequence | Soret Band Red Shift (nm) | Hypochromicity (%) | Reference |

| Bcl-2 promoter | ~18 | Not specified | [4] |

| (G4T4G4)4 | Not specified | Not specified | [5] |

| MT3-MMP mRNA | 22 | 75 | [2] |

| (TTAGGG)8TT | 12 | ~35 | [6] |

Table 2: Circular Dichroism Spectroscopy Data for TMPyP4 Interaction with G-Quadruplex DNA

| G-Quadruplex Sequence | Observed Conformational Change | ΔTm (°C) | Reference |

| Telomeric Gq23 | Antiparallel to Parallel | +40 (biphasic) | [7] |

| Human Telomeric Sequences | Hybrid to Antiparallel | Not specified | [1] |

| 21-mer telomeric G-quadruplex | Not specified | +27 (in K+) | [7] |

| BCL-2 promoter G-quadruplex | Not specified | +2 | [7] |

Table 3: Isothermal Titration Calorimetry Data for TMPyP4 Interaction with G-Quadruplex DNA

| G-Quadruplex Sequence | Binding Stoichiometry (N) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Reference |

| [d(AG3T)]4 | 0.5 | ~2 x 105 | Not specified | Not specified | [8] |

| [d(TG4T)]4 | 2 | ~2 x 105 | Not specified | Not specified | [8] |

| Parallel G-quadruplexes | Not specified | 107 | Negative | Not specified | [8] |

| Antiparallel G-quadruplexes | Not specified | 106 | Negative | Not specified | [8] |

| (G4T4G4)4 | 4 (two sites) | Ka1: 2.74 x 108, Ka2: 8.21 x 105 | Not specified | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of TMPyP4 as a G-quadruplex ligand.

Synthesis of meso-tetra(4-pyridyl)porphyrin (Precursor to TMPyP4)

This protocol is based on the general principles of the Lindsey synthesis of meso-substituted porphyrins.

-

Reagents:

-

Pyrrole (freshly distilled)

-

4-Pyridinecarboxaldehyde

-

Dichloromethane (DCM), high purity

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF3·OEt2)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Pyridine

-

Methanol

-

Silica gel for column chromatography

-

-

Procedure:

-

In a large, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in a large volume of dichloromethane. The concentration of reactants should be low (e.g., 10 mM) to favor the formation of the porphyrin macrocycle.

-

Add a catalytic amount of a strong acid, such as TFA or BF3·OEt2, to the solution. The reaction is typically initiated at room temperature.

-

Stir the reaction mixture vigorously in the dark for a period ranging from 1 to 2 hours. The progress of the reaction, leading to the formation of the porphyrinogen intermediate, can be monitored by the appearance of a characteristic color change.

-

After the initial condensation, add a solution of the oxidizing agent, DDQ (approximately 0.75 equivalents), in DCM to the reaction mixture.

-

Continue stirring the mixture for an additional 1 to 2 hours to allow for the complete oxidation of the porphyrinogen to the porphyrin.

-

Quench the reaction by adding a small amount of pyridine or triethylamine to neutralize the acid catalyst.

-

Remove the DCM under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. The desired meso-tetra(4-pyridyl)porphyrin fraction is collected.

-

The final step to obtain TMPyP4 involves the quaternization of the pyridyl nitrogens with an alkylating agent such as methyl iodide or dimethyl sulfate.

-

UV-Visible Absorption Titration

This technique is used to monitor the interaction between TMPyP4 and a G-quadruplex by observing changes in the absorption spectrum of the porphyrin.

-

Instrumentation: Dual-beam UV-Visible spectrophotometer.

-

Materials:

-

Stock solution of TMPyP4 of known concentration (e.g., 100 µM) in the desired buffer.

-

Stock solution of the G-quadruplex-forming oligonucleotide of known concentration in the same buffer.

-

Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

Quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a solution of TMPyP4 at a fixed concentration (e.g., 5 µM) in the buffer and place it in the sample cuvette. The reference cuvette should contain only the buffer.[9]

-

Record the initial absorption spectrum of TMPyP4, typically in the range of 350-700 nm. Note the wavelength of maximum absorbance (λmax) of the Soret band (around 420-425 nm).[2]

-

Perform a stepwise titration by adding small aliquots of the G-quadruplex stock solution directly to the cuvette containing the TMPyP4 solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the absorption spectrum.

-

Continue the titration until no further changes in the spectrum are observed upon addition of the G-quadruplex solution.

-

Analyze the data by plotting the change in absorbance at the Soret band maximum as a function of the G-quadruplex concentration. A significant red shift (bathochromic shift) in the λmax and a decrease in the molar absorptivity (hypochromicity) are indicative of binding.[2]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in the G-quadruplex DNA upon binding of TMPyP4 and to assess the thermal stability of the complex.

-

Instrumentation: CD spectropolarimeter equipped with a temperature controller.

-

Materials:

-

Stock solutions of TMPyP4 and the G-quadruplex oligonucleotide in the desired buffer.

-

Buffer solution (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.0).

-

Quartz cuvette with a suitable path length (e.g., 1 cm).

-

-

Procedure for Titration:

-

Prepare a solution of the G-quadruplex oligonucleotide at a fixed concentration (e.g., 5-10 µM) in the buffer.

-

Record the initial CD spectrum of the G-quadruplex, typically from 220 to 320 nm. The characteristic signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel G-quadruplex shows a positive peak around 295 nm.[7]

-

Add aliquots of the TMPyP4 stock solution to the cuvette containing the G-quadruplex.

-

After each addition, mix and equilibrate the solution before recording the CD spectrum.

-

Monitor the changes in the CD signal at the characteristic wavelengths to observe any ligand-induced conformational transitions.[7]

-

-

Procedure for Thermal Melting (ΔTm) Analysis:

-

Prepare samples of the G-quadruplex alone and the G-quadruplex with a saturating concentration of TMPyP4.

-

Monitor the CD signal at a fixed wavelength (e.g., the maximum of the G-quadruplex signature) as the temperature is increased at a controlled rate (e.g., 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).

-

Plot the CD signal as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.

-

The difference in Tm between the G-quadruplex alone and in the presence of TMPyP4 (ΔTm) indicates the extent of stabilization provided by the ligand.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event.

-

Instrumentation: Isothermal titration calorimeter.

-

Materials:

-

Degassed solutions of TMPyP4 and the G-quadruplex oligonucleotide in the same buffer batch.

-

The buffer should have a low ionization enthalpy (e.g., phosphate buffer).

-

-

Procedure:

-

Load the sample cell with the G-quadruplex solution at a known concentration (e.g., 10-20 µM).

-

Load the injection syringe with a more concentrated solution of TMPyP4 (e.g., 100-200 µM).

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform a series of injections of the TMPyP4 solution into the G-quadruplex solution. The heat change associated with each injection is measured.

-

A control experiment, injecting TMPyP4 into the buffer alone, is performed to determine the heat of dilution.

-

The raw data (heat change per injection) is integrated and corrected for the heat of dilution. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding stoichiometry (N), the binding affinity (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[8]

-

Visualizations

The following diagrams illustrate key concepts and workflows in the early research of TMPyP4 as a G-quadruplex ligand.

Caption: Experimental workflow for the characterization of TMPyP4 as a G-quadruplex ligand.

Caption: Proposed binding modes of TMPyP4 to a G-quadruplex structure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic study on the binding of porphyrins to (G(4)T(4)G(4))4 parallel G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

TMPyP4 Tosylate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4 tosylate, a cationic porphyrin, has emerged as a significant molecule in cancer research due to its multifaceted mechanisms of action. Primarily recognized as a G-quadruplex stabilizer and telomerase inhibitor, its therapeutic potential extends to photodynamic therapy and modulation of key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of the core findings related to TMPyP4, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

TMPyP4's primary anticancer activity stems from its ability to bind to and stabilize G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences.[1][2][3] These structures are notably present in telomeres and the promoter regions of oncogenes.[1][4]

By stabilizing G-quadruplexes in telomeres, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in approximately 85% of cancer cells.[5][6] This inhibition leads to progressive telomere shortening, ultimately triggering cellular senescence or apoptosis.[5][7] TMPyP4 has been shown to inhibit telomerase at concentrations ranging from 1 to 50 μM in various cancer cell lines.[8][9]

Furthermore, TMPyP4 can stabilize G-quadruplex structures in the promoter regions of oncogenes like c-MYC.[1][3] This stabilization downregulates the expression of c-MYC, which in turn reduces the transcription of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[1][10] This dual mechanism of telomerase inhibition—direct G-quadruplex stabilization at telomeres and indirect downregulation of hTERT expression—makes TMPyP4 a potent anticancer agent.[1][10]

Quantitative Data on the Effects of TMPyP4

The following tables summarize the quantitative effects of TMPyP4 across various cancer cell lines and experimental conditions.

Table 1: Dose-Dependent Effects of TMPyP4 on Cell Proliferation, Viability, and Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Effect | % Change | Citation |

| A549 | Human Lung Cancer | ≥ 2 | Inhibition of cell proliferation | Slower proliferation compared to control | [5][11] |

| A549 | Human Lung Cancer | 2.0 | Induction of apoptosis | ~23% after 3 days | [5] |

| A2780 | Ovarian Carcinoma | 3, 6, 15, 30, 60 | Inhibition of cell growth | Significant, dose-dependent | [4] |

| A2780 | Ovarian Carcinoma | 3, 6, 15, 30, 60 | Induction of apoptosis (with PDT) | 14.7% to 80.3%, dose-dependent | [4] |

| MCF7 | Breast Cancer | 10, 20 | Decrease in cell viability (clonogenic assay) | 20% and 50% respectively | [2] |

| HOS, Saos-2, MG-63, U2OS | Osteosarcoma | 50 (96h) | Induction of apoptosis | Significant | [12] |

| K562 | Leukemia | 100 (24 or 48h) | Increase in cell cycle regulatory proteins | Not specified | [12] |

| Myeloma Cell Lines (U266, ARH77, ARD) | Multiple Myeloma | 10 (7 days) | Inhibition of telomerase activity | ≥90% | [8] |

| Myeloma Cell Lines | Multiple Myeloma | Not specified | Cell death | 75-90% after 14 days | [8] |

Table 2: Effects of TMPyP4 on Cell Adhesion and Migration

| Cell Line | Cancer Type | Concentration (µM) | Effect | Observation | Citation |

| A549, HeLa, U2OS, SAOS2 | Various | 0.125, 0.25, 0.5 | Increased cell-matrix adhesion | Significant increase | [5] |

| A549 | Human Lung Cancer | 0.25 | Increased cell migration (scratch-wound assay) | 90% scratch coverage vs 51% in control after 72h | [5] |

| U2OS | Osteosarcoma | 0.25 | Increased cell migration (scratch-wound assay) | Significantly increased rate | [5] |

| LC-HK2 | Non-small cell lung cancer | 5 | Decreased cell adhesion | 70.78% adhered after 72h | [10] |

Experimental Protocols

Cell Culture and TMPyP4 Treatment

Human cancer cell lines (e.g., A549, A2780, MCF7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells are seeded in plates or flasks and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified durations (e.g., 24, 48, 72 hours).[2][4][5]

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is commonly used to measure telomerase activity.

-

Cell Lysis: Treated and control cells are harvested and lysed in a lysis buffer (e.g., CHAPS buffer).

-

Telomerase Extension: The cell extract containing telomerase is incubated with a synthetic DNA primer (TS primer) that the telomerase can extend by adding telomeric repeats.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized using a DNA stain (e.g., SYBR Green). The intensity of the resulting ladder of bands is proportional to the telomerase activity in the cell extract.[2][8]

Cell Viability and Proliferation Assays

-

MTT Assay: Cells are treated with TMPyP4 for a specified period. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2]

-

Clonogenic Assay: A small number of treated cells are seeded in a new plate and allowed to grow for an extended period (e.g., 10-14 days) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted. This assay assesses the long-term proliferative capacity of cells after treatment.[2]

Apoptosis Assay (Flow Cytometry)

Apoptosis is often quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Staining: Treated cells are harvested and washed. They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The population of cells is differentiated into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[4]

In Vivo Xenograft Tumor Models

-

Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[13]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. TMPyP4 is administered via various routes (e.g., intratumoral injection).[13][14]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.[13]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[13][14]

Signaling Pathways and Experimental Workflows

TMPyP4-Mediated Inhibition of c-MYC/hTERT Pathway

Caption: TMPyP4 stabilizes G-quadruplexes in the c-MYC promoter, inhibiting its transcription and subsequently reducing telomerase activity.

TMPyP4-Induced Anti-Tumor Immunity via cGAS-STING Pathway

Caption: TMPyP4 induces DNA damage by stabilizing G-quadruplexes, activating the cGAS-STING pathway and promoting anti-tumor immunity.[15]

General Experimental Workflow for Evaluating TMPyP4 Efficacy

Caption: A typical workflow for assessing the anticancer effects of TMPyP4, from initial in vitro cell-based assays to in vivo tumor model validation.

Dual Role in Cell Migration and Dose-Dependent Effects

An important consideration in the therapeutic application of TMPyP4 is its dose-dependent effect on cell adhesion and migration.[5] Studies have shown that at low concentrations (≤0.5 μM), TMPyP4 can paradoxically promote cell-matrix adhesion and migration in some cancer cell lines.[5][11] In contrast, higher doses (≥2 μM) inhibit cell proliferation and induce cell death.[5][11] This dose-dependent duality highlights the critical need for careful dose optimization in preclinical and clinical development to maximize therapeutic benefit while minimizing the risk of promoting metastasis.[5]

Photodynamic Therapy (PDT)

TMPyP4 is also a photosensitizer, making it a candidate for photodynamic therapy (PDT).[4][16] When activated by light of a specific wavelength, TMPyP4 can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce apoptosis in cancer cells.[16] The combination of TMPyP4 with light irradiation (TMPyP4-PDT) has been shown to potently suppress the growth of cancer cells in a laser energy- and dose-dependent manner.[4] This approach offers the potential for localized tumor destruction with reduced systemic toxicity.[4][17]

Conclusion

This compound is a promising anticancer agent with a well-defined primary mechanism of action centered on G-quadruplex stabilization and telomerase inhibition. Its ability to downregulate key oncogenes like c-MYC, induce apoptosis, and serve as a photosensitizer further enhances its therapeutic potential. However, the dose-dependent effects on cell migration necessitate careful consideration in its development as a cancer therapeutic. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of TMPyP4 as a novel strategy in the fight against cancer.

References

- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Efficacy of multiple low-dose photodynamic TMPYP4 therapy on cervical cancer tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]

- 17. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biophysical Characterization of TMPyP4-DNA Interactions

This guide provides a comprehensive overview of the biophysical techniques used to characterize the interaction between the cationic porphyrin 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine (TMPyP4) and DNA, with a particular focus on G-quadruplex structures. The intricate nature of this interaction is critical for the development of targeted therapeutics, and a thorough understanding of its biophysical properties is paramount.

Introduction to TMPyP4 and its Interaction with DNA

TMPyP4 is a well-studied cationic porphyrin known for its ability to interact with various DNA structures, including duplex, triplex, and G-quadruplex DNA.[1] Its planar aromatic core and positively charged pyridyl groups facilitate binding through a combination of electrostatic interactions, π-π stacking, and intercalation.[2][3] The interaction is of significant interest because G-quadruplexes, four-stranded DNA structures formed in guanine-rich sequences, are prevalent in telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design.[1][4] TMPyP4 has been shown to stabilize these G-quadruplex structures, potentially inhibiting the activity of enzymes like telomerase, which is overexpressed in the majority of cancer cells.[1][3] However, the precise binding mode, stoichiometry, and thermodynamics are complex and highly dependent on the specific DNA sequence and experimental conditions.[4][5]

Binding Modes of TMPyP4 with G-Quadruplex DNA

The interaction between TMPyP4 and G-quadruplex DNA is not governed by a single binding mode; rather, it is a dynamic process involving several mechanisms that can coexist. The primary binding modes reported are:

-

End-Stacking: This is a frequently proposed mode where the planar TMPyP4 molecule stacks externally on the terminal G-tetrads of the G-quadruplex. This interaction is primarily driven by π-π stacking between the porphyrin's aromatic core and the guanine bases.[4][6][7]

-

Intercalation: In this mode, the TMPyP4 molecule inserts itself between the G-tetrads or within the loop regions of the G-quadruplex.[4][8][9] This mode of binding can lead to significant structural distortions of the DNA.[9] Evidence suggests that intercalation is a weaker binding event compared to end-stacking.[4]

-

Groove Binding: TMPyP4 can also interact with the grooves of the G-quadruplex structure. This binding is often facilitated by electrostatic interactions between the cationic pyridyl groups of TMPyP4 and the anionic phosphate backbone of the DNA.[6][10][11]

The prevailing binding mode is influenced by several factors, including the specific G-quadruplex topology (parallel, antiparallel, or hybrid), the length and composition of the loops, and the ionic strength of the buffer solution.[6][11] It has been reported that multiple TMPyP4 molecules can bind to a single G-quadruplex, often involving a combination of these modes.[4][5] For instance, initial binding events may occur via high-affinity end-stacking, followed by lower-affinity intercalation at higher ligand concentrations.[4]

Caption: Logical relationship between experimental conditions and TMPyP4's primary binding modes to G-quadruplex DNA.

Quantitative Data on TMPyP4-DNA Interaction

The affinity and stoichiometry of the TMPyP4-DNA interaction have been quantified by various biophysical techniques. The results often vary depending on the specific G-quadruplex sequence and the experimental conditions.

Table 1: Binding Constants and Stoichiometries for TMPyP4-G-Quadruplex Interactions

| DNA Sequence/Structure | Technique | Binding Constant (K) / Dissociation Constant (Kd) | Stoichiometry (n) [TMPyP4:DNA] | Conditions | Reference(s) |

| Human Telomeric (hybrid) | Absorption Titration | K1 = 1.07 x 106 M-1, K2 = 4.42 x 108 M-1 | 2:1 | 150 mM K+ | [6][12] |

| Human Telomeric (parallel) | Absorption Titration | K1 = 8.67 x 105 M-1, K2 = 2.26 x 108 M-1 | 2:1 | 150 mM K+, 40% PEG | [6] |

| Bcl-2 Promoter | ITC / ESI-MS | K (end-stacking) ≈ 1 x 107 M-1 | 4:1 (total) | 25°C, KBPES buffer | [4][13] |

| Bcl-2 Promoter | ITC / ESI-MS | K (intercalation) ≈ 1 x 105 M-1 | 4:1 (total) | 25°C, KBPES buffer | [4][13] |

| c-kit / c-myc | ITC | Kd ~ 200 nM | Not specified | Not specified | [1] |

| Human Telomeric | ITC | Not specified | 4:1 | Dilute solution & molecular crowding | [5] |

Table 2: Thermodynamic Parameters for TMPyP4-G-Quadruplex Interaction from Isothermal Titration Calorimetry (ITC)

| DNA Sequence/Structure | Binding Event | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions | Reference(s) |

| Bcl-2 Promoter (WT 39-mer) | Site 1 (End-stacking) | -9.0 | -1.5 | +7.5 | 25°C, pH 7.0 | [14] |

| Bcl-2 Promoter (WT 39-mer) | Site 2 (End-stacking) | -8.8 | -1.5 | +7.3 | 25°C, pH 7.0 | [14] |

| Bcl-2 Promoter (WT 39-mer) | Site 3 (Intercalation) | -6.8 | -10.0 | -3.2 | 25°C, pH 7.0 | [14] |

| Bcl-2 Promoter (WT 39-mer) | Site 4 (Intercalation) | -6.7 | -10.0 | -3.3 | 25°C, pH 7.0 | [14] |

| Human Telomeric (Tel22) | Not specified | Not specified | Favorable | Favorable | 25-35°C | [15] |

Note: Thermodynamic signatures can vary significantly based on buffer conditions due to proton exchange and hydration effects.

Experimental Protocols for Key Biophysical Techniques

A multi-faceted approach is necessary to fully characterize the TMPyP4-DNA interaction. The workflow typically involves several spectroscopic and calorimetric techniques.

Caption: General experimental workflow for the biophysical characterization of TMPyP4-DNA interactions.

-

Principle: This technique monitors changes in the absorption spectrum of TMPyP4 upon binding to DNA. TMPyP4 has a characteristic strong absorption band, known as the Soret band, around 422-424 nm.[8][9] Upon interaction with G-quadruplex DNA, this band typically exhibits a significant red shift (bathochromicity) of 15-22 nm and a decrease in molar absorptivity (hypochromicity).[4][9][16] These changes are indicative of binding and can be used to determine the binding affinity and stoichiometry.[8]

-

Detailed Protocol:

-

Preparation: Prepare stock solutions of annealed G-quadruplex DNA and TMPyP4 in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5). Determine the precise concentration of TMPyP4 using its extinction coefficient (ε ≈ 2.26 x 105 M-1cm-1 at 424 nm).[8]

-

Titration: Place a fixed concentration of TMPyP4 (e.g., 5 μM) in a 1 cm path-length quartz cuvette.[8] Record the initial absorption spectrum from approximately 350-500 nm.

-

Data Acquisition: Make stepwise additions of the concentrated G-quadruplex DNA stock solution into the cuvette. After each addition, allow the system to equilibrate and record the absorption spectrum.

-

Analysis: Monitor the change in absorbance at the Soret band maximum. The fraction of bound TMPyP4 can be calculated at each titration point.[8] Plot the change in absorbance against the molar ratio of DNA to TMPyP4. The data can be fit to appropriate binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites (n).[8] An isosbestic point, where the spectra of free and bound forms cross, indicates a two-state binding equilibrium.[4]

-

-

Principle: CD spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding. Different G-quadruplex topologies have distinct CD signatures. For example, parallel G-quadruplexes typically show a positive peak around 263 nm, while antiparallel structures show a peak around 295 nm.[16] Changes in the DNA's CD spectrum upon addition of TMPyP4 can indicate ligand-induced conformational shifts.[5][11] Additionally, an achiral molecule like TMPyP4 can exhibit an induced CD (ICD) signal in its absorption region when it binds to the chiral DNA, providing information about the binding mode.[17]

-

Detailed Protocol:

-

Preparation: Prepare solutions of annealed G-quadruplex DNA (e.g., 10 μM) and TMPyP4 in a suitable buffer, typically with low chloride content to avoid interference with the instrument's high voltage.

-

Titration: Place the DNA solution in a CD-compatible cuvette (e.g., 1 cm path length). Record the baseline CD spectrum, typically from 240-350 nm for DNA and can be extended to ~500 nm to observe ICD.

-

Data Acquisition: Add aliquots of the TMPyP4 stock solution to the DNA sample. After each addition, mix thoroughly, allow for equilibration, and record the CD spectrum.

-

Analysis: Analyze the changes in the CD signal at wavelengths characteristic of the G-quadruplex structure. A significant change in the spectrum may indicate that TMPyP4 binding induces a conformational transition in the DNA.[11] The appearance of a signal in the 400-450 nm range indicates an induced CD signal for TMPyP4.[18]

-

-

Principle: The intrinsic fluorescence of TMPyP4 can be monitored to probe its interaction with DNA. The fluorescence emission of TMPyP4 is often quenched or enhanced upon binding to G-quadruplexes, depending on the binding mode.[8][19] For example, intercalation can lead to a red shift in the emission spectrum.[19] Titration experiments monitoring these changes can be used to calculate binding constants.

-

Detailed Protocol:

-

Preparation: Prepare buffered solutions of TMPyP4 (e.g., 1-2.5 μM) and a concentrated stock of annealed G-quadruplex DNA.[14][15]

-

Titration: Place the TMPyP4 solution in a fluorescence cuvette. Set the excitation wavelength to the Soret band maximum (e.g., 424-445 nm) and record the emission spectrum (e.g., 600-800 nm).[14][15]

-

Data Acquisition: Add small aliquots of the G-quadruplex DNA stock solution to the TMPyP4 solution. Record the fluorescence emission spectrum after each addition.

-

Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration. The resulting binding isotherm can be fitted to determine the binding affinity. A Stern-Volmer plot can be used to analyze the quenching mechanism.[19]

-

-

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[22][23] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the driving forces of the interaction.[20]

-

Detailed Protocol:

-